molecular formula C13H8Cl2O2 B2821818 5-Chloro-2-(4-chlorophenoxy)benzaldehyde CAS No. 1773430-21-9

5-Chloro-2-(4-chlorophenoxy)benzaldehyde

Cat. No. B2821818
CAS RN: 1773430-21-9
M. Wt: 267.11
InChI Key: BLIBTWMBXIFMPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8Cl2O2 . It is a powder in its physical form .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde consists of a benzaldehyde group substituted with a chloro group and a chlorophenoxy group . The InChI code for this compound is 1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H .


Physical And Chemical Properties Analysis

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 267.11 . The compound’s IUPAC name is 5-chloro-2-(4-chlorophenoxy)benzaldehyde .

Scientific Research Applications

Reaction and Synthesis Techniques

  • Benzaldehydes have been utilized in reactions with stabilized sulfur ylides for the synthesis of highly stereoselective 2,3-epoxy-amides, demonstrating the importance of benzaldehyde derivatives in synthesizing complex organic compounds with potential applications in materials science and pharmaceuticals (Fernández et al., 1990).
  • Investigations into the condensation of glycerol with benzaldehyde derivatives have highlighted their role in generating cyclic acetals, showcasing the potential of these compounds in creating novel platform chemicals from renewable materials (Deutsch et al., 2007).

Catalysis and Material Science

  • The catalytic deoxygenation of benzaldehyde over gallium-modified ZSM-5 zeolites demonstrates the application of benzaldehyde derivatives in refining and petrochemical processes, highlighting the role of these compounds in enhancing catalytic efficiency and selectivity (Ausavasukhi et al., 2009).
  • The preparation and application of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrate the significance of benzaldehyde derivatives in catalysis, offering insights into the development of more efficient and selective catalysts for industrial chemical processes (Sharma et al., 2012).

Analytical Chemistry

  • The use of specific benzaldehyde derivatives for the HPLC-fluorescence determination of chlorophenols in pharmaceuticals showcases the analytical applications of these compounds in ensuring the quality and safety of pharmaceutical products (Gatti et al., 1997).

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBTWMBXIFMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-chlorophenoxy)benzaldehyde

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